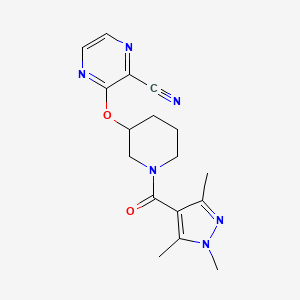

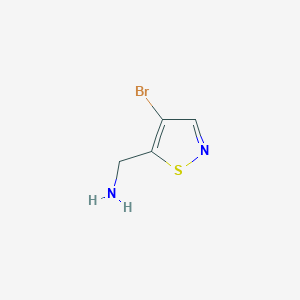

![molecular formula C15H19N3O2 B2514498 2-氰基-N-[4-(2,6-二甲基吗啉-4-基)苯基]乙酰胺 CAS No. 329700-29-0](/img/structure/B2514498.png)

2-氰基-N-[4-(2,6-二甲基吗啉-4-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, starts with 2-amino-5-nitrophenol and involves acetylation, ethylation, reduction, and thermal cyclization to achieve a 35% yield . Although the exact synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is characterized by the presence of cyano groups and acetamide moieties, which are common functional groups in medicinal chemistry due to their reactivity and ability to form multiple bonds with a variety of substituents. The presence of a morpholinyl group, as seen in the related compounds, suggests potential for increased solubility and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives is highlighted by their use as synthons in heterocyclic synthesis. These compounds can undergo various chemical reactions to form polyfunctionalized heterocyclic compounds . The regioselectivity of reactions involving cyanothioacetamide and related ketones or enamines has been shown to be non-regiospecific, leading to mixtures of products . This suggests that the synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide could also involve complex reaction pathways with multiple possible outcomes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide are not directly reported, the properties of similar compounds can be inferred. Cyanoacetamide derivatives generally have high melting points and exhibit a range of solubilities depending on the nature of the substituents. The presence of a morpholinyl group could enhance the solubility in organic solvents and possibly in aqueous media . The cyano and acetamide groups are likely to contribute to the compound's ability to participate in hydrogen bonding, which could affect its boiling point, solubility, and reactivity.

科学研究应用

生物效应和环境影响

乙酰胺衍生物的生物效应和环境影响一直是研究的重点。这些化合物的生物活性,包括其毒理学特征,对于了解它们与生物系统的相互作用和在药物开发中的潜在应用至关重要。环境研究集中在乙酰胺化合物在水中的降解和去除,突出了这些化合物在环境毒理学和污染控制中的相关性 (Kennedy, 2001; Qutob 等,2022)。

镇痛机制和安全性

对乙酰氨基酚(一种众所周知的乙酰胺)的研究提供了对这类化合物镇痛机制和安全性特征的见解。了解乙酰氨基酚的代谢、镇痛作用和潜在毒性,可以为相关乙酰胺衍生物的开发和安全使用提供信息。对乙酰氨基酚代谢及其对肝脏健康影响的研究为评估类似化合物的安全性和治疗潜力提供了基础 (Ohashi & Kohno, 2020; Tittarelli 等,2017)。

环境修复的高级氧化工艺

高级氧化工艺(AOP)在乙酰氨基酚降解中的作用突出了乙酰胺化合物的环境持久性和修复策略。针对乙酰氨基酚降解副产物、其生物毒性和 AOP 在从环境中去除这些化合物方面的有效性的研究,强调了解决乙酰胺的环境影响的重要性 (Qutob 等,2022)。

安全和危害

未来方向

属性

IUPAC Name |

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKXLBZDIMTDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

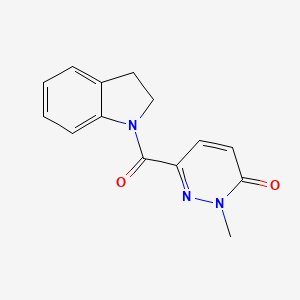

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

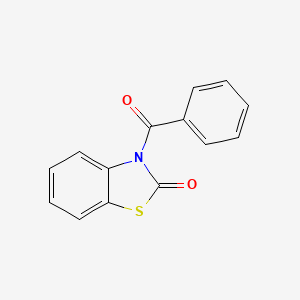

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)